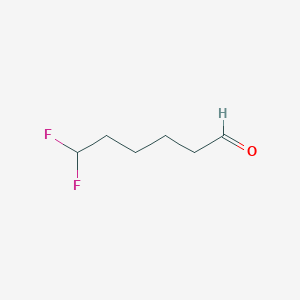
6,6-Difluorohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanal chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely and efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Difluorohexanal undergoes various chemical reactions, including:
Oxidation: Conversion to 6,6-Difluorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to 6,6-Difluorohexanol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: 6,6-Difluorohexanoic acid.
Reduction: 6,6-Difluorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6-Difluorohexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 6,6-Difluorohexanal involves its interaction with various molecular targets. The fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity. In biological systems, this compound can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
6,6-Difluorohexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,6-Difluorohexanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1,1-Difluorohexane: Similar fluorination pattern but with a different carbon chain length.
Uniqueness: 6,6-Difluorohexanal is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
6,6-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5-9/h5-6H,1-4H2 |
InChI-Schlüssel |
SLEVVTQQZLHFKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(F)F)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















